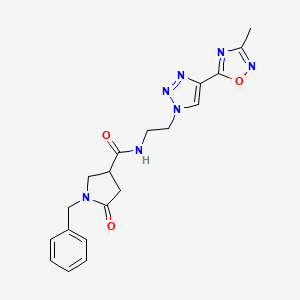
1-benzyl-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-benzyl-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N7O3 and its molecular weight is 395.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-benzyl-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that incorporates several pharmacologically relevant structural motifs, including oxadiazole and triazole rings. These features suggest potential biological activities that warrant investigation.
Chemical Structure and Properties
The chemical formula of the compound is C21H23N5O2, and it features a pyrrolidine ring and various functional groups that may influence its biological activity. The presence of oxadiazole and triazole moieties is particularly significant as these structures are often associated with diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole frameworks exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of oxadiazoles have been reported to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 with IC50 values comparable to standard treatments like 5-Fluorouracil and Tamoxifen .
- Antimicrobial Activity : The antimicrobial properties of related compounds have been documented against various bacterial strains, indicating potential effectiveness as antibacterial agents .
The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors within biological pathways. For instance, oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds structurally related to this compound:
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Alam et al. (2022) | Oxadiazole derivatives | Anticancer (MCF-7) | 24.74 µM |
| MDPI (2020) | Various oxadiazoles | Induction of apoptosis | Not specified |
| PMC (2014) | Benzotriazole derivatives | Antimicrobial | Varies by strain |
These findings highlight the potential of such compounds in drug development for cancer therapy and antimicrobial applications.
Eigenschaften
IUPAC Name |
1-benzyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-13-21-19(29-23-13)16-12-26(24-22-16)8-7-20-18(28)15-9-17(27)25(11-15)10-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3,(H,20,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMOMZXMCUHTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














